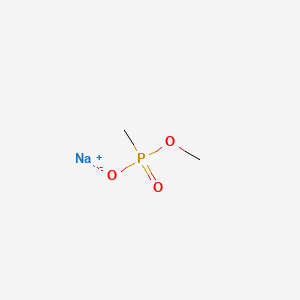
Sodium methyl methylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium methyl methylphosphonate is an organophosphorus compound with the chemical formula C₂H₇O₃P.Na. It is a salt derived from methylphosphonic acid and is characterized by the presence of a stable carbon-to-phosphorus (C-P) bond. This compound is part of the broader class of phosphonates, which are known for their stability and resistance to biochemical, thermal, and photochemical decomposition .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium methyl methylphosphonate can be synthesized through several methods. One common approach involves the dealkylation of dialkyl methylphosphonates using bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol . This method is favored due to its convenience, high yields, mild conditions, and chemoselectivity.
Industrial Production Methods: In industrial settings, the Michaelis-Arbuzov reaction is often employed. This reaction involves the conversion of trimethylphosphite to the phosphonate ester dimethyl methylphosphonate using methyl iodide as a catalyst . The ester can then be hydrolyzed to produce this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium methyl methylphosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form methylphosphonic acid.
Substitution: It can participate in substitution reactions, particularly with halides and other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and aryl halides are often used under basic conditions.
Major Products:
Oxidation: Methylphosphonic acid.
Substitution: Various alkyl or aryl phosphonates, depending on the substituent used.
Applications De Recherche Scientifique
Sodium methyl methylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: It serves as a stable bioisostere for phosphate in biochemical studies.
Medicine: Phosphonate derivatives are explored for their potential as antiviral and antibacterial agents.
Industry: It is used in the production of flame retardants, plasticizers, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of sodium methyl methylphosphonate involves its interaction with various molecular targets. In biological systems, it can mimic phosphate groups, thereby inhibiting enzymes that require phosphate for their activity. This inhibition can disrupt metabolic pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Dimethyl methylphosphonate: Similar in structure but differs in its ester form.
Methylphosphonic acid: The parent acid of sodium methyl methylphosphonate.
Glyphosate: A widely used herbicide that also contains a phosphonate group.
Uniqueness: this compound is unique due to its stability and resistance to degradation, making it suitable for various industrial and research applications. Its ability to mimic phosphate groups also makes it valuable in biochemical studies .
Propriétés
Numéro CAS |
73750-69-3 |
|---|---|
Formule moléculaire |
C2H6NaO3P |
Poids moléculaire |
132.03 g/mol |
Nom IUPAC |
sodium;methoxy(methyl)phosphinate |
InChI |
InChI=1S/C2H7O3P.Na/c1-5-6(2,3)4;/h1-2H3,(H,3,4);/q;+1/p-1 |
Clé InChI |
QXYBOLJMIMSFLE-UHFFFAOYSA-M |
SMILES canonique |
COP(=O)(C)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



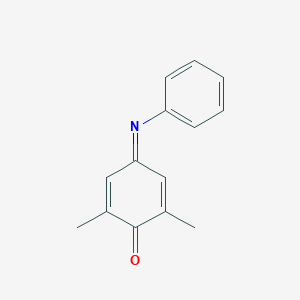

![Methyl [(1S,2S)-2-hydroxycyclohexyl]acetate](/img/structure/B14438532.png)
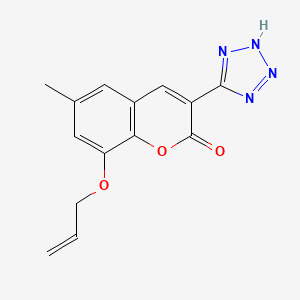
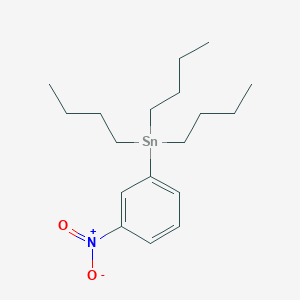

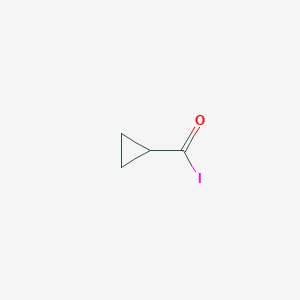
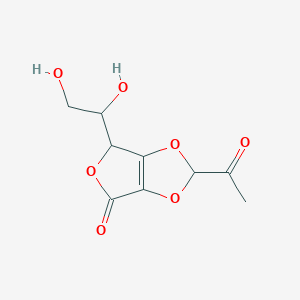

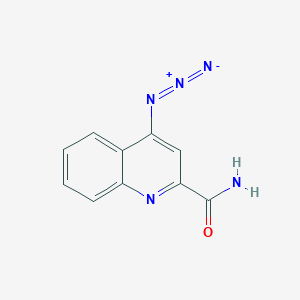
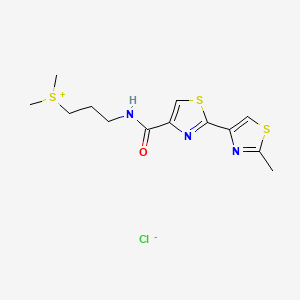
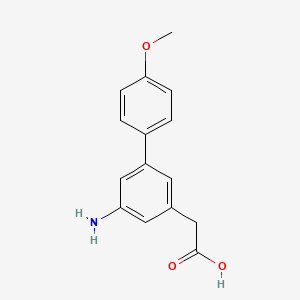
![(8'S,9'S,10'R,13'R,14'S,17'R)-10',13'-Dimethyl-17'-(6-methylheptan-2-yl)hexadecahydrospiro[cyclohexane-1,4'-cyclopenta[a]phenanthrene]](/img/structure/B14438602.png)
